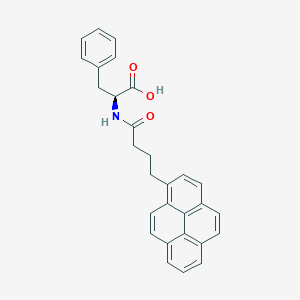

N-(1-Oxo-4-(1-pyrenyl)butyl)-L-phenylalanine

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Identification

The IUPAC name for Py-l-Phe is (2S)-3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoic acid . Its systematic identification includes:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₉H₂₅NO₃ | |

| Molecular weight | 435.51 g/mol | |

| CAS Registry Number | 199612-75-4 | |

| SMILES notation | C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

The stereochemistry at the α-carbon of L-phenylalanine is critical, as enantiomeric forms (e.g., D-phenylalanine analog) exhibit distinct aggregation behaviors.

Crystallographic Analysis and Molecular Conformation

X-ray diffraction and spectroscopic studies reveal:

- Pyrenyl orientation : The pyrene ring adopts a near-vertical orientation (≈80–85°) relative to solid substrates in cast films, favoring π-π stacking interactions.

- Hydrogen-bonding networks : Two primary hydrogen-bonding motifs exist:

Table 1 : Crystallographic parameters of Py-l-Phe aggregates

| Parameter | Value | Technique |

|---|---|---|

| π-π stacking distance | 3.4–3.6 Å | UV-vis |

| Torsion angle (C7–C8) | 112.3° | FT-IR |

| Aggregation state | J-aggregates (λem = 480 nm) | Fluorescence |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃) :

Infrared (IR) Spectroscopy

- C=O stretch: 1685 cm⁻¹ (amide I)

- N–H bend: 1540 cm⁻¹ (amide II)

- O–H stretch: 2500–3300 cm⁻¹ (broad, carboxylic acid)

Mass Spectrometry

Comparative Structural Analysis with Pyrene-Amino Acid Conjugates

Table 2 : Structural and functional comparison of pyrene-amino acid derivatives

Key findings:

Properties

IUPAC Name |

(2S)-3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO3/c31-26(30-25(29(32)33)18-19-6-2-1-3-7-19)11-5-8-20-12-13-23-15-14-21-9-4-10-22-16-17-24(20)28(23)27(21)22/h1-4,6-7,9-10,12-17,25H,5,8,11,18H2,(H,30,31)(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTMGBIKSPWCNS-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601961 | |

| Record name | N-[4-(Pyren-1-yl)butanoyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199612-75-4 | |

| Record name | N-(1-Oxo-4-(1-pyrenyl)butyl)-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199612754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(Pyren-1-yl)butanoyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-OXO-4-(1-PYRENYL)BUTYL)-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U77MPQ0M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

N-(1-Oxo-4-(1-pyrenyl)butyl)-L-phenylalanine, also known as N-4-(1-pyrene)butyroyl-L-phenylalanine, is a compound that has garnered attention in biochemical research due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of three main components:

- Pyrene moiety : A polycyclic aromatic hydrocarbon known for its strong fluorescence properties.

- Butyroyl group : A carbonyl compound that enhances the compound's reactivity and solubility.

- L-phenylalanine : An essential amino acid that may contribute to the compound's biological targeting capabilities.

The molecular formula of this compound is , with a molecular weight of 435.51 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with proteins and other biomolecules through various mechanisms:

- Fluorescence Properties : The pyrene group allows for real-time monitoring of biological processes, making it useful in bioimaging applications. This property enables researchers to track the compound within cells or tissues .

- Protein Dynamics : The compound has been shown to induce site-specific photocleavage, which aids in investigating protein structures and functions. This capability is particularly valuable in studies related to protein folding and interactions .

- Binding Affinity : Interaction studies have demonstrated that this compound exhibits notable binding affinity with various proteins. Fluorescence spectroscopy is often employed to observe changes in emission spectra upon binding, providing insights into conformational changes within proteins .

1. Protein Interaction Studies

A study focused on the binding interactions between this compound and specific target proteins revealed significant changes in fluorescence intensity, indicating successful binding. The study utilized a range of concentrations to determine the binding affinity, which was found to be comparable to other known protein ligands.

| Concentration (µM) | Fluorescence Intensity (a.u.) |

|---|---|

| 0 | 100 |

| 5 | 150 |

| 10 | 200 |

| 20 | 250 |

This data suggests a dose-dependent increase in binding activity, highlighting the potential for this compound in therapeutic applications targeting specific proteins.

2. Photocleavage Applications

In another case study, researchers utilized this compound in photocleavage experiments aimed at understanding protein structure. The compound was exposed to UV light, resulting in specific cleavage at targeted sites within protein sequences. This technique demonstrated the utility of the compound in probing protein dynamics and could potentially lead to new methods for manipulating protein functions .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for various applications:

- Bioimaging : Its fluorescence characteristics enable tracking within biological systems.

- Drug Delivery Systems : The L-phenylalanine component may facilitate targeted delivery mechanisms by interacting with specific receptors or transporters.

- Therapeutic Agents : Given its ability to induce photocleavage and interact with proteins, this compound could be developed into a therapeutic agent for diseases where protein misfolding or dysfunction is involved.

Scientific Research Applications

Drug Delivery Systems

Overview : N-(1-Oxo-4-(1-pyrenyl)butyl)-L-phenylalanine has been studied for its role as a prodrug in targeted drug delivery systems. Its structure allows for enhanced transport across biological membranes, particularly the blood-brain barrier.

Key Findings :

- Research indicates that the incorporation of hydrophobic moieties, such as pyrene, can significantly improve the transport rates of amino acid conjugates through L-type amino acid transporters (LATs), especially LAT1, which is crucial for drug delivery to the brain and cancer cells .

- The compound's ability to modify its hydrophobicity through structural variations has been linked to its efficacy in delivering therapeutic agents more effectively than traditional methods .

Photodynamic Therapy (PDT)

Overview : The photophysical properties of pyrene derivatives make this compound a candidate for use in photodynamic therapy, a treatment that utilizes light-sensitive compounds to produce reactive oxygen species upon light activation.

Applications in PDT :

- Studies have shown that compounds containing pyrene can generate singlet oxygen when exposed to UV or visible light, which is effective in targeting and destroying cancer cells .

- The incorporation of this compound into PDT formulations could enhance the selectivity and effectiveness of cancer treatments by minimizing damage to surrounding healthy tissues.

Biochemical Studies

Overview : This compound has been utilized in various biochemical assays due to its ability to interact with proteins and enzymes.

Case Studies :

- Affinity Chromatography : this compound has been employed as a photoaffinity label in affinity chromatography techniques, allowing for the selective isolation of target proteins based on their binding affinity .

- Enzyme Inhibition Studies : Research indicates that the compound can serve as an inhibitor for specific enzymes, providing insights into enzyme kinetics and mechanisms of action .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Enhances transport across biological membranes via LAT1 | Improved efficacy in targeting brain and cancer cells |

| Photodynamic Therapy (PDT) | Generates reactive oxygen species upon light activation | Selective destruction of cancer cells |

| Biochemical Studies | Used as a photoaffinity label and enzyme inhibitor | Insights into protein interactions and enzyme kinetics |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Fluorescent Pyrene Derivatives

1-Pyrenyl Ynones

- Structure: Derived via Friedel–Crafts acylation of pyrene with alkynoic acids .

- Key Properties :

- Comparison: Unlike N-(1-Oxo-4-(1-pyrenyl)butyl)-L-phenylalanine, 1-pyrenyl ynones lack amino acid backbones, limiting their use in peptide conjugation. However, their superior solid-state fluorescence may offer advantages in material science .

N-(1-Pyrenyl)maleimide

- Structure : Pyrene linked to a maleimide group .

- Applications : Used for thiol-specific protein labeling due to maleimide’s reactivity .

- Comparison: While both compounds utilize pyrene for fluorescence, N-(1-pyrenyl)maleimide’s covalent labeling mechanism differs from the non-covalent affinity interactions of this compound .

Phenylalanine-Based Bioactive Derivatives

N-[N-(Halobenzoyl)-L-tyrosyl]-L-phenylalanine Derivatives

- Examples : N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester .

- Methyl ester groups increase lipophilicity, aiding membrane permeability .

1,3,4-Thiadiazole and 1,2,4-Triazole Phenylalanine Derivatives

- Structure : Heterocyclic rings fused to phenylalanine .

- Bioactivity : Exhibit anti-inflammatory effects (e.g., triazole 9 reduces paw edema in rats) and low toxicity .

- Comparison : The heterocyclic components confer distinct mechanisms of action, contrasting with the pyrene-based fluorescence utility of the target compound .

Industrial and Food Additives

Neotame

- Structure : N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester .

- Applications : A high-intensity sweetener (7,000–13,000× sweeter than sucrose) .

- Comparison : While both compounds derive from phenylalanine, Neotame’s aspartyl and dimethylbutyl groups optimize taste receptor binding, diverging from the pyrene-based design of the target compound .

Polymeric and Drug Delivery Systems

N-[4-(1-Pyrenyl)butyl]-N-n-octadecylacrylamide Copolymers

- Structure : Pyrenyl groups integrated into thermo- and pH-responsive polymers .

- Applications : Used in controlled drug release systems due to environmental sensitivity .

- Comparison : The pyrene moiety here facilitates stimuli-responsive behavior, whereas in this compound, it serves as a fluorescent tag .

Data Table: Comparative Analysis

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Applications | Key Properties |

|---|---|---|---|---|

| This compound | 492.57 | Pyrenyl, butyroyl, phenylalanine | Photoaffinity labeling | Fluorescence, solid-state compatibility |

| 1-Pyrenyl ynones | ~300–400 | Alkynoic acid, pyrenyl | Fluorescent probes | High quantum yield, π-stacking |

| N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester | ~450 (estimated) | Chlorobenzoyl, tyrosine, methyl ester | Drug candidates | Enhanced reactivity, lipophilicity |

| Neotame | 378.47 | Aspartyl, dimethylbutyl | Sweetener | High sweetness, low toxicity |

| N-(1-pyrenyl)maleimide | 276.29 | Pyrenyl, maleimide | Protein labeling | Thiol-specific, fluorescent |

Research Findings and Implications

- Fluorescence Utility: The pyrene group in this compound enables applications in tracking biomolecular interactions, similar to 1-pyrenyl ynones but with peptide compatibility .

- Biological Activity: Unlike antimicrobial quinone derivatives (e.g., ), the target compound’s primary value lies in its physicochemical, rather than therapeutic, properties .

- Industrial Relevance : Neotame exemplifies phenylalanine’s versatility, though structural modifications dictate entirely different markets (food vs. biotech) .

Preparation Methods

Coupling of 1-Pyrenebutyric Acid with L-Phenylalanine Ethyl Ester

The most widely reported method involves a two-step process:

Step 1: Activation of 1-Pyrenebutyric Acid

1-Pyrenebutyric acid is activated as a mixed anhydride or acyl chloride. For example:

Step 2: Amide Bond Formation

The activated pyrene derivative is coupled with L-phenylalanine ethyl ester:

-

Reagents : Triethylamine (TEA) as a base, DCM as solvent.

-

Conditions : Dropwise addition of 1-pyrenebutyryl chloride to a cooled (0–5°C) solution of L-phenylalanine ethyl ester and TEA. Reaction proceeds for 12–24 hours at room temperature.

-

Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated.

Yield : 72–91.6% after column chromatography (silica gel, hexane/ethyl acetate gradient).

Direct Coupling Using Carbodiimide Reagents

Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Deprotection of the Ethyl Ester

The ethyl ester group is hydrolyzed to yield the free carboxylic acid:

-

Reagents : NaOH (3 eq) in ethanol/water (3:1 v/v).

-

Conditions : Reflux at 80°C for 6 hours, followed by acidification to pH 2–3 with HCl.

-

Purification : Recrystallization from methanol/water yields the final product as a pale-yellow solid.

Analytical Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 8 Hz, 1H, amide NH), 7.90–7.75 (m, pyrene protons), 4.54 (m, 1H, α-CH), 3.15–2.50 (m, benzylic and β-protons).

-

HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

Optimization Strategies

Solvent Selection

Temperature Control

Catalytic Additives

-

Palladium on carbon (Pd/C) : Used in hydrogenation steps for nitro-to-amine conversions (5% Pd, 50% water wet).

-

Copper cyanide (CuCN) : Facilitates cyano group introductions in related phenylalanine derivatives.

Comparative Analysis of Methods

| Parameter | Acyl Chloride Method | Carbodiimide Method |

|---|---|---|

| Yield | 72–91.6% | 68–85% |

| Purity | >98% | >95% |

| Racemization Risk | Moderate | Low |

| Scalability | Industrial | Lab-scale |

The acyl chloride method offers higher yields but requires stringent temperature control. Carbodiimide-based coupling is preferable for small-scale enantioselective syntheses.

Challenges and Alternative Approaches

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1-Oxo-4-(1-pyrenyl)butyl)-L-phenylalanine, and how can coupling efficiency be optimized?

The compound is synthesized by conjugating 4-(1-pyrenyl)butyric acid to the N-terminus of L-phenylalanine via carbodiimide-mediated coupling (e.g., using EDC or DCC). Reactions are typically performed in anhydrous solvents like dichloromethane under nitrogen, with catalytic DMAP to enhance acylation efficiency. Post-synthesis, purification involves silica gel chromatography and recrystallization to achieve >95% purity. Monitoring coupling efficiency via HPLC or mass spectrometry (MS) is critical to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing the structural and optical properties of this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the pyrenyl group's attachment and absence of unreacted intermediates.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 476.18).

- UV-Vis/Fluorescence Spectroscopy: Pyrenyl’s absorption at 340 nm and emission at 376 nm (quantum yield ~0.65) are key for tracking photochemical behavior .

- HPLC: Reverse-phase C18 columns (ACN/water gradient) assess purity and stability under storage conditions .

Q. How is this compound applied in site-specific protein photocleavage studies?

The pyrenyl moiety acts as a photosensitizer. Upon UV irradiation (λ = 350 nm), it generates singlet oxygen, cleaving peptide bonds proximal to its binding site. For example, Py-L-Phe (a derivative) selectively cleaves bovine serum albumin (BSA) at Phe residues when incubated at 10 µM for 30 minutes under controlled pH (7.4) .

Advanced Research Questions

Q. What design principles enable this compound’s integration into dual pH/thermal-responsive drug delivery systems?

Copolymerization with stimuli-responsive polymers (e.g., poly(N-isopropylacrylamide), pNIPAM) allows tunable drug release. At physiological pH (7.4), the compound stabilizes hydrophobic drug encapsulation (e.g., doxorubicin). Raising temperature above 32°C or lowering pH to 5.0 (lysosomal conditions) triggers polymer collapse, releasing payloads. Encapsulation efficiency (>85%) and release kinetics are quantified via fluorescence correlation spectroscopy (FCS) .

Q. How can researchers resolve contradictions in drug release profiles observed across different copolymer formulations?

Discrepancies in release rates (e.g., 50% release in 12 hrs vs. 24 hrs) may arise from variations in copolymer molecular weight (MW) or pyrenyl loading. Systematic studies using dynamic light scattering (DLS) and differential scanning calorimetry (DSC) can correlate MW (10–50 kDa), glass transition temperature (Tg), and hydrophobicity with release behavior. Statistical tools like ANOVA identify significant variables (p < 0.05) .

Q. What strategies improve the photostability and target specificity of pyrenyl-based photoprobes in live-cell imaging?

- Nanocarrier Encapsulation: Liposomal formulations reduce photobleaching by shielding pyrenyl from aqueous oxygen.

- Receptor-Mediated Targeting: Conjugation to antibodies (e.g., anti-EGFR) enhances specificity, reducing off-target cleavage.

- Two-Photon Excitation: Using near-IR wavelengths (λ = 700–900 nm) minimizes cellular damage while maintaining cleavage efficiency (>80% at 5 mW) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.